N'-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core, which can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Nitro Groups: The nitro groups are introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Benzylidene Derivative: The final step involves the condensation of the nitro-substituted pyrazole with 3-nitrobenzaldehyde in the presence of a suitable catalyst, such as piperidine, to form the desired compound.
Industrial Production Methods
While the laboratory synthesis of N’-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is well-documented, industrial production methods may vary. Typically, industrial synthesis would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N’-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N’-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro groups may play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-nitrobenzylidene)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- N’-(3-nitrobenzylidene)-3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific positioning of the nitro groups on both the benzylidene and phenyl rings
Properties
CAS No. |
302918-43-0 |
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Molecular Formula |
C17H12N6O5 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12N6O5/c24-17(21-18-10-11-3-1-5-13(7-11)22(25)26)16-9-15(19-20-16)12-4-2-6-14(8-12)23(27)28/h1-10H,(H,19,20)(H,21,24)/b18-10+ |
InChI Key |
MZGGZCIIMIXDPV-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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